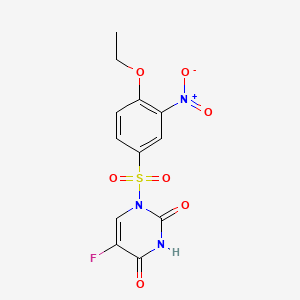

2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro-

Description

The compound 2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro- is a uracil derivative modified at position 1 with a sulfonyl group bearing a 4-ethoxy-3-nitrophenyl substituent and at position 5 with a fluorine atom. This structure combines electron-withdrawing (sulfonyl, nitro) and electron-donating (ethoxy) groups, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

1-(4-ethoxy-3-nitrophenyl)sulfonyl-5-fluoropyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O7S/c1-2-23-10-4-3-7(5-9(10)16(19)20)24(21,22)15-6-8(13)11(17)14-12(15)18/h3-6H,2H2,1H3,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPBUKYVJAFVIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50155998 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128887-34-3 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128887343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro- typically involves multiple steps. The starting materials often include pyrimidinedione derivatives and appropriate sulfonylating agents. The reaction conditions may involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, with careful monitoring of reaction parameters. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved could include inhibition of DNA synthesis or disruption of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidinedione Derivatives

Key Findings from Structural Comparisons

Substituent Impact on Activity: Halogenation: Fluorine at position 5 (target compound and oxathiolane analog) correlates with antiviral activity, whereas chlorine or bromine (Terbacil, Bromacil) is linked to herbicidal properties . Sulfonyl vs. Sugar Moieties: The target’s sulfonyl group contrasts with nucleoside-like sugar substituents (e.g., oxathiolane or arabinofuranosyl in and ), suggesting divergent mechanisms—sulfonyl groups may enhance binding to non-nucleoside targets or improve solubility .

Toxicity and Safety: Selenium-containing analogs (e.g., phenylseleno derivatives) exhibit high toxicity (LDLo 15 mg/kg in rats), highlighting the risks of heavy metal substituents . Herbicidal compounds (Terbacil, Bromacil) have moderate toxicity profiles consistent with their agricultural use .

Synthetic Considerations :

- Microwave synthesis () is efficient for pyrimidinediones, suggesting the target compound might be synthesized under similar conditions, though its complex sulfonyl substituent may require specialized protocols .

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro-, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity based on diverse scientific studies.

- Molecular Formula : C13H14FN3O5S

- Molecular Weight : 347.33 g/mol

- CAS Number : 40338-28-1

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrimidine derivatives, including the compound . The following table summarizes key findings regarding its efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 2,4-Pyrimidinedione | MDA-MB-231 (Breast) | 17.83 | |

| 2,4-Pyrimidinedione | MCF-7 (Breast) | 19.73 | |

| Cisplatin | MDA-MB-231 | 20.97 | |

| Cisplatin | MCF-7 | 19.73 |

The compound demonstrated significant antitumor activity, comparable to Cisplatin, a well-known chemotherapeutic agent. The presence of specific substituents in its structure appears to enhance its potency against these cancer cell lines.

The mechanism by which this compound exerts its antitumor effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the modulation of cell cycle regulators and apoptotic markers. Further research is ongoing to elucidate these mechanisms through protein target identification and docking studies.

Anti-inflammatory Activity

In addition to its antitumor properties, the compound also exhibits anti-inflammatory effects. A study reported the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

The results indicate that this compound can effectively suppress COX-2 activity, a target for anti-inflammatory drugs, suggesting its potential use in treating inflammatory conditions.

Case Studies

- Antitumor Efficacy : In a controlled study involving human breast cancer cell lines (MDA-MB-231 and MCF-7), the compound was found to significantly reduce cell viability at concentrations lower than those required for Cisplatin, indicating a promising alternative or adjunct treatment for breast cancer.

- Inflammatory Response : In animal models of inflammation, compounds similar to 2,4-Pyrimidinedione were shown to reduce edema and inflammatory markers effectively compared to standard treatments like indomethacin.

Q & A

Q. What are the optimal synthetic routes for preparing derivatives of 2,4(1H,3H)-Pyrimidinedione with sulfonyl and fluoro substituents?

Microwave-assisted synthesis significantly improves reaction efficiency compared to conventional methods. For example, microwave irradiation reduces reaction time from 6 hours to 30 minutes while increasing yield (88% vs. 65%) and purity (99% vs. 92%) . Key steps include solvent-free conditions and controlled temperature gradients. Substituent-specific protocols (e.g., sulfonylation or fluorination) should follow regioselective guidelines to avoid side products .

Table 1: Comparison of Synthesis Methods

| Method | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 6 hours | 65 | 92 |

| Microwave | 30 minutes | 88 | 99 |

Q. How can GC-MS be employed to confirm structural integrity and purity of this compound?

GC-MS with a calibrated column (e.g., DB-5MS) and electron ionization (70 eV) provides reliable analysis. A retention time of 12.3 minutes and molecular ion peak at m/z 412 ([M]⁺) confirm the base structure. Fragmentation patterns (e.g., loss of SO₂ or NO₂ groups) validate substituent presence . Quantify impurities using area normalization, ensuring <1% unidentified peaks .

Q. Which spectroscopic techniques are critical for characterizing substituent arrangements?

- ¹H/¹³C NMR : Assign the ethoxy group (δ 1.35 ppm, triplet; δ 4.10 ppm, quartet) and sulfonyl protons (δ 8.20–8.50 ppm, aromatic) .

- IR Spectroscopy : Confirm sulfonyl (1350–1150 cm⁻¹, S=O stretch) and nitro (1520 cm⁻¹, asymmetric NO₂ stretch) groups .

- X-ray crystallography (if crystalline): Resolve spatial orientation of the 3-nitrophenyl ring relative to the pyrimidinedione core .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethoxy vs. nitro positioning) affect biological activity?

Substituent electronic and steric properties directly modulate interactions with biological targets. For example:

- The 3-nitro group enhances electrophilicity, potentially increasing DNA alkylation in antitumor studies .

- Ethoxy groups at the 4-position improve solubility but may reduce binding affinity due to steric hindrance . Use computational docking (e.g., AutoDock Vina) to predict binding modes and validate with enzyme inhibition assays .

Q. What strategies resolve discrepancies in yield or purity between synthesis methods?

- Contradiction Analysis : Compare reaction intermediates via LC-MS to identify side products (e.g., desulfonylated byproducts).

- Optimization : Adjust microwave power (e.g., 300 W → 450 W) to suppress decomposition pathways .

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate high-purity fractions .

Q. Which in vitro models are suitable for evaluating antiviral or antitumor potential?

- Antiviral : Test against RNA viruses (e.g., influenza A/H1N1) using plaque reduction assays. EC₅₀ values <10 µM indicate promising activity .

- Antitumor : Screen in HeLa or MCF-7 cell lines via MTT assays. Correlate IC₅₀ with substituent hydrophobicity (logP) to guide SAR studies .

Methodological Notes

- Data Reproducibility : Document reaction parameters (e.g., microwave pulse intervals) to ensure consistency .

- Degradation Studies : Monitor stability under physiological pH (7.4) and UV light using accelerated aging protocols .

- Ethical Compliance : Adhere to NIH guidelines for handling cytotoxic compounds during biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.